molecular formula C17H12FN5S B2374782 3-[(3-Fluorophenyl)methylsulfanyl]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 894059-43-9

3-[(3-Fluorophenyl)methylsulfanyl]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2374782
CAS No.: 894059-43-9
M. Wt: 337.38
InChI Key: PRUFJCLGUFZHLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-[(3-Fluorophenyl)methylsulfanyl]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine” is a derivative of 1,2,4-triazolo[4,3-b]pyridazine . It’s a part of a series of compounds that have been studied for their potential as bromodomain inhibitors .


Synthesis Analysis

The synthesis of 1,2,4-triazolo[4,3-b]pyridazine derivatives involves a variety of synthetic routes . Two typical modes of constructing these heterocyclic ring systems are cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .


Molecular Structure Analysis

The 3D structure of the compound was confirmed by single crystal X-ray structural analysis . In the structure, C-H…F and C-H…N type intermolecular hydrogen bond interactions are observed .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps . The reaction scheme represents an attractive methodology for the synthesis of novel fused pyridazine derivatives .

Scientific Research Applications

Synthesis and Structural Analysis

  • Pyridazine derivatives, including compounds similar to 3-[(3-Fluorophenyl)methylsulfanyl]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine, have been extensively studied for their biological properties, such as anti-tumor and anti-inflammatory activities. Research has focused on the synthesis and structural characterization using techniques like NMR, IR, mass spectral studies, and X-ray diffraction. Theoretical studies like Density Functional Theory (DFT) calculations have been used to explore molecular properties and intermolecular interactions (Sallam et al., 2021).

Potential in Antidiabetic Medication

  • Triazolo-pyridazine derivatives have been synthesized and evaluated for their potential as anti-diabetic medications, particularly for Dipeptidyl peptidase-4 (DPP-4) inhibition. These compounds have shown promising results in both in silico and in vitro studies, including insulinotropic activities and antioxidant properties (Bindu et al., 2019).

Antiviral Applications

  • Certain pyridazine derivatives have exhibited significant antiviral activity, especially against hepatitis A virus (HAV). This highlights their potential use in the development of novel antiviral drugs. The effectiveness of these compounds has been assessed using methods like the plaque reduction infectivity assay (Shamroukh & Ali, 2008).

Antimicrobial Properties

  • New triazolo-pyridazines have been synthesized and tested for their antimicrobial activity. This includes evaluation against various bacterial and fungal pathogens, indicating their potential use in addressing antimicrobial resistance (Prakash et al., 2011).

Applications in Agriculture

  • In the field of agriculture, pyridazine derivatives have found applications as insecticides, herbicides, and plant growth regulators. Their synthesis and structure analysis aim at improving agricultural productivity and pest control (Sallam et al., 2022).

Mechanism of Action

The compound acts as a bromodomain inhibitor, interacting with the biological receptors with high affinity . It’s part of a variety of drugs available in clinical therapy including antifungal, antibacterial, anticancer, anticonvulsant, antituberculosis, antiviral, antiparasitic, analgesic, and anti-inflammatory agents .

Properties

IUPAC Name

3-[(3-fluorophenyl)methylsulfanyl]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN5S/c18-14-3-1-2-12(10-14)11-24-17-21-20-16-5-4-15(22-23(16)17)13-6-8-19-9-7-13/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRUFJCLGUFZHLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CSC2=NN=C3N2N=C(C=C3)C4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401327211
Record name 3-[(3-fluorophenyl)methylsulfanyl]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401327211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

23.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816008
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

894059-43-9
Record name 3-[(3-fluorophenyl)methylsulfanyl]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401327211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.